

Ripa-56: A Deep Dive into its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **Ripa-56**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its inhibitory activity, the experimental methodologies used for its characterization, and its role in relevant signaling pathways.

Executive Summary

Ripa-56 is a highly potent, selective, and metabolically stable inhibitor of RIPK1 with a reported IC50 of 13 nM.[1] Its primary mechanism of action is the inhibition of the kinase activity of RIPK1, a critical regulator of TNFα-induced inflammation and necroptosis. Extensive studies have demonstrated its high selectivity for RIPK1 over the closely related RIPK3, showcasing a promising therapeutic window. This guide synthesizes the available data on its selectivity, providing a valuable resource for researchers investigating RIPK1-mediated pathologies.

Ripa-56 Kinase Selectivity Data

The selectivity of **Ripa-56** has been primarily characterized by its potent inhibition of RIPK1 and a lack of significant activity against other tested kinases, most notably RIPK3. The following table summarizes the quantitative data available from published studies.



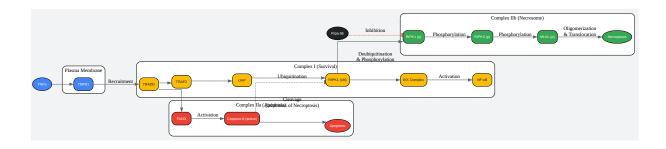
Kinase Target	Assay Type	Ripa-56 IC50/Inhibition	Reference
RIPK1	ADP-Glo	13 nM	[1]
RIPK3	Not Specified	No inhibition at 10 μM	
IDO	Not Specified	No inhibition at 200 μΜ	-

Note: A comprehensive kinome scan against a broad panel of kinases may be available in the supplementary information of the primary research article by Ren Y, et al. J Med Chem. 2017 Feb 9;60(3):972-986.

Signaling Pathway Context: TNFα-Induced Necroptosis

Ripa-56 exerts its therapeutic effect by inhibiting RIPK1 within the TNF α signaling pathway, which can lead to either cell survival, apoptosis, or necroptosis. The following diagram illustrates this complex signaling cascade and the point of intervention for **Ripa-56**.





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Caption: TNF α -induced signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Protocols

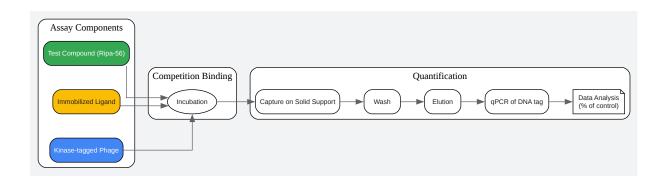
The determination of the kinase selectivity profile of **Ripa-56** relies on robust and standardized biochemical assays. Below are detailed methodologies for two key experimental approaches commonly used in kinase inhibitor profiling.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan[™] platform is a high-throughput, affinity-based screening method to quantitatively measure the binding of a compound to a large panel of kinases.

Methodology Workflow:





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Caption: A generalized workflow for the KINOMEscan™ competition binding assay.

Detailed Protocol:

- Assay Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase
 captured on the solid support is inversely proportional to its affinity for the test compound.
- Reagents:
 - A panel of human kinases individually tagged with a unique DNA identifier.
 - An immobilized, broadly active kinase inhibitor (ligand) on a solid support (e.g., beads).
 - Test compound (Ripa-56) at various concentrations.
- Procedure:
 - The DNA-tagged kinase, immobilized ligand, and test compound are combined and allowed to reach binding equilibrium.



- The mixture is passed through a filter to capture the solid support with the bound kinase.
- Unbound components are washed away.
- The captured, DNA-tagged kinase is eluted.
- The amount of eluted kinase is quantified using quantitative PCR (qPCR) with primers specific to the DNA tag.
- Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control, from which binding affinity (Kd) or percent inhibition at a given concentration can be determined.

ADP-Glo™ Kinase Assay (Activity Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Methodology Workflow:



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References



- 1. medchemexpress.com [medchemexpress.com]
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